1-heptadecanoyl-sn-glycero-3-phosphocholine is a lysophosphatidylcholine 17:0 in which the acyl group at position 1 is 1-heptadecanoyl and the hydroxy group at position 2 is unsubstituted. It derives from a heptadecanoic acid.
1-Heptadecanoyl-sn-glycero-3-phosphocholine
CAS No.: 50930-23-9
Cat. No.: VC1955588
Molecular Formula: C25H52NO7P
Molecular Weight: 509.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 50930-23-9 |
---|---|
Molecular Formula | C25H52NO7P |
Molecular Weight | 509.7 g/mol |
IUPAC Name | [(2R)-3-heptadecanoyloxy-2-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
Standard InChI | InChI=1S/C25H52NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25(28)31-22-24(27)23-33-34(29,30)32-21-20-26(2,3)4/h24,27H,5-23H2,1-4H3/t24-/m1/s1 |
Standard InChI Key | SRRQPVVYXBTRQK-XMMPIXPASA-N |
Isomeric SMILES | CCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O |
SMILES | CCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O |
Canonical SMILES | CCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O |
Introduction
Chemical Structure and Properties
1-Heptadecanoyl-sn-glycero-3-phosphocholine has a defined chemical structure with specific molecular characteristics that determine its biological function and interactions.
Molecular Identity and Structure
The chemical structure of 1-Heptadecanoyl-sn-glycero-3-phosphocholine features a glycerol backbone with a heptadecanoyl group at the sn-1 position, a free hydroxyl group at the sn-2 position, and a phosphocholine group at the sn-3 position .
Table 1: Chemical Properties of 1-Heptadecanoyl-sn-glycero-3-phosphocholine
Property | Value |
---|---|
Molecular Formula | C25H52NO7P |
Molecular Weight | 509.658 g/mol |
CAS Number | 50930-23-9 |
IUPAC Name | (2R)-3-(heptadecanoyloxy)-2-hydroxypropyl 2-(trimethylammonio)ethyl phosphate |
Net Charge | 0 |
InChI Key | SRRQPVVYXBTRQK-XMMPIXPASA-N |
SMILES | C(CN+(C)C)OP(=O)([O-])OCC@HCOC(CCCCCCCCCCCCCCCC)=O |
Synonyms and Alternative Identifiers
The compound is known by various names and identifiers in scientific literature and databases, reflecting its structural and functional characteristics.
Table 2: Synonyms and Identifiers for 1-Heptadecanoyl-sn-glycero-3-phosphocholine
Synonym | Database/Source |
---|---|
PC(17:0/0:0) | LIPID MAPS, ChEBI |
LPC(17:0/0:0) | HMDB, ChEBI |
1-heptadecanoyl-2-hydroxy-sn-glycero-3-phosphocholine | PubChem |
1-margaroyl-GPC | ChEBI |
1-margaroyl-GPC (17:0) | ChEBI |
GPC(17:0) | ChEBI |
LPC 17:0/0:0 | ChEBI |
LysoPC 17:0/0:0 | ChEBI |
LysoPC(17:0/0:0) | ChEBI, HMDB |
HMDB ID | HMDB0012108 |
ChEBI ID | CHEBI:74340 |
LIPID MAPS ID | LMGP01050024 |
Biological Function and Metabolic Significance
Physiological Role
1-Heptadecanoyl-sn-glycero-3-phosphocholine plays multiple biological roles within the human body. It has been identified as a human metabolite with particular significance in lipid metabolism and glucose homeostasis . The margaric acid moiety (17:0 fatty acid) is derived from butter, milk, and fat of ruminants, indicating its dietary origins .
As a lysophosphatidylcholine, this compound generally functions as a membrane component and signaling molecule. In particular, phosphatidylcholine acts as a surfactant within mucus to form a hydrophobic surface that inhibits bacterial penetrance . It also plays a role in lowering the levels of cholesterol and triglycerides, suggesting potential cardiovascular benefits .
Metabolic Pathway Involvement
Research Findings on Metabolic Health Implications
Recent scientific investigations have revealed significant associations between 1-Heptadecanoyl-sn-glycero-3-phosphocholine and various metabolic health parameters, particularly in relation to glucose metabolism and diabetes.
Association with Type 2 Diabetes Mellitus
Research has identified a noteworthy negative correlation between 1-Heptadecanoyl-sn-glycero-3-phosphocholine levels and Type 2 Diabetes Mellitus (T2DM) . In a comprehensive metabolomics analysis involving 1000 participants from five centers in China, researchers found that 1-Heptadecanoyl-sn-glycero-3-phosphocholine was significantly negatively correlated with T2DM . This finding aligns with reports that plasma odd-chain saturated fatty acids are inversely associated with type 2 diabetes risk .
A study published in 2020 found that the level of 1-heptadecanoyl-sn-glycero-3-phosphocholine was decreased in patients with vulnerable plaques (VPs) compared to those with stable plaques (SPs) in acute coronary syndrome . This suggests a potential protective role of this compound in cardiovascular health in the context of metabolic disorders.
Effects on Glucose Homeostasis and Insulin Resistance
Experimental research has demonstrated that 1-Heptadecanoyl-sn-glycero-3-phosphocholine, also referred to as LPC(17:0) in some studies, significantly improves hyperglycemia and insulin resistance in high-fat diet (HFD) mice . The compound was found to reduce blood glucose levels and alleviate insulin resistance and related metabolic disorders.
Table 3: Key Findings on LPC(17:0) Effects in HFD Mice
Parameter | Effect | Statistical Significance |
---|---|---|
Blood Glucose | Reduced | P < 0.05 |
Insulin Sensitivity | Improved | P < 0.05 |
HbA1c Levels | Lowered | P < 0.05 |
Area Under Curve (AUC) in GTT | Reduced | P < 0.05 |
Serum Triglycerides (TG) | Decreased | P < 0.05 |
Total Cholesterol (TC) | Decreased | P < 0.05 |
LDL Cholesterol | Decreased | P < 0.05 |
Adipocyte Size | Reduced | P < 0.05 |
After 8 weeks of treatment with LPC(17:0), significant improvements were observed in various metabolic parameters, including reduced serum triglycerides, total cholesterol, and LDL cholesterol concentrations . Additionally, the size of adipocytes in white adipose tissue was reduced, indicating improved adipose steatosis .
Mechanisms of Action
The molecular mechanisms underlying the beneficial effects of 1-Heptadecanoyl-sn-glycero-3-phosphocholine on glucose metabolism have been partially elucidated. Research indicates that LPC(17:0) activates glucagon-like peptide-1 (GLP-1) and promotes insulin secretion . This activation occurs through the stimulation of specific G protein-coupled receptors (GPCRs) in the intestine, particularly GPR120, GPR35, and the calcitonin receptor (CALCR) .
Western blotting analysis revealed that LPC(17:0) treatment significantly increased the expression of GPR35, GPR120, and CALCR . Furthermore, LPC(17:0) was found to promote GLP-1 expression and increase the accumulation of cyclic adenosine monophosphate (cAMP), which is a key signaling molecule in the GLP-1 pathway . This suggests that LPC(17:0) improves hyperglycemia and promotes insulin secretion through the expression of GPCR receptors.
It is noteworthy that the odd-number carbon chain of LPC(17:0) may contribute to its unique biological effects. Researchers have speculated that variations in chain lengths of lysophosphatidylcholines affect their biological functions, with odd-chain saturated fatty acids showing distinct associations with metabolic health compared to even-chain counterparts .
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